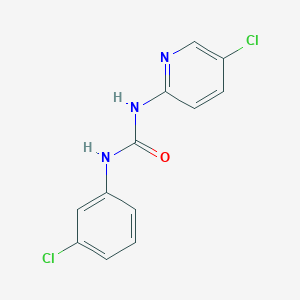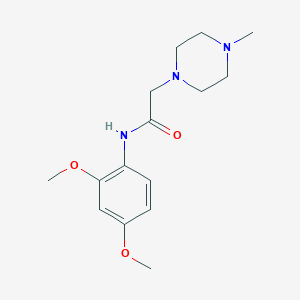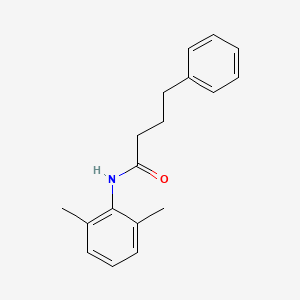
3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone (TDIQ) is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of isoquinolinone and has been shown to have various biochemical and physiological effects.
作用机制
The mechanism of action of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone is not fully understood, but it has been shown to modulate various signaling pathways in cells, including the MAPK and NF-κB pathways. 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to have various biochemical and physiological effects, including:
1. Antioxidant activity: 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to scavenge free radicals and inhibit lipid peroxidation, which may make it useful in the treatment of oxidative stress-related diseases.
2. Neuroprotective activity: 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to protect neurons from oxidative stress and apoptosis, which may make it useful in the treatment of neurodegenerative diseases.
3. Anti-inflammatory activity: 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which may make it useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has several advantages and limitations for lab experiments. Some of the advantages include:
1. 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone is easy to synthesize and purify, which makes it readily available for research.
2. 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to have low toxicity in vitro and in vivo, which makes it safe for use in research.
3. 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to have multiple biological activities, which makes it useful for studying various biological processes.
Some of the limitations of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone include:
1. The mechanism of action of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone is not fully understood, which makes it difficult to interpret the results of experiments.
2. 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has not been extensively studied in vivo, which limits its potential for clinical use.
3. 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has not been tested in human clinical trials, which limits its potential for therapeutic use.
未来方向
There are several future directions for research on 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone, including:
1. Further studies on the mechanism of action of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone to better understand its biological activity.
2. In vivo studies to determine the efficacy and safety of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone in animal models.
3. Clinical trials to determine the potential therapeutic use of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone in humans.
4. Development of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone derivatives with improved biological activity and pharmacokinetic properties.
5. Investigation of the potential use of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone in combination with other drugs for the treatment of various diseases.
In conclusion, 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, including antioxidant, neuroprotective, and anti-inflammatory activity. 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further studies on 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone may lead to the development of new treatments for oxidative stress-related diseases, neurodegenerative diseases, and inflammatory diseases.
合成方法
The synthesis of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone involves the reaction of 3,4-dihydroisoquinolin-1(2H)-one with tert-butyl nitrite in the presence of a catalyst. The reaction yields 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone as a white solid with a melting point of 118-120°C. The chemical structure of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone is shown below:
科学研究应用
3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, including:
1. Antioxidant activity: 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to have antioxidant activity in vitro, which may make it useful in the treatment of oxidative stress-related diseases.
2. Neuroprotective activity: 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to have neuroprotective activity in vitro and in vivo, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Anti-inflammatory activity: 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to have anti-inflammatory activity in vitro and in vivo, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
3,3,6,7-tetramethyl-2,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-8-5-10-7-13(3,4)14-12(15)11(10)6-9(8)2/h5-6H,7H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRGHYRUUAEGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)NC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5490541 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methylphenyl)acetamide](/img/structure/B5727571.png)

![ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5727583.png)
![4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzaldehyde](/img/structure/B5727588.png)

![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5727623.png)

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5727635.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5727638.png)

![2-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5727657.png)
![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)
![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)
